molecular formula C9H8BrNO4 B1600864 Methyl 5-(bromomethyl)-2-nitrobenzoate CAS No. 88071-91-4

Methyl 5-(bromomethyl)-2-nitrobenzoate

Cat. No.: B1600864
CAS No.: 88071-91-4
M. Wt: 274.07 g/mol
InChI Key: AJAFGSCUXQKJRK-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-nitrobenzoate (C₉H₈BrNO₄) is a nitroaromatic compound characterized by a methyl ester group at position 1, a nitro (-NO₂) substituent at position 2, and a bromomethyl (-CH₂Br) group at position 5 of the benzyl ring. The nitro group is a strong electron-withdrawing moiety, while the bromomethyl group serves as a reactive site for nucleophilic substitution, making this compound valuable in synthetic chemistry, particularly for constructing complex molecules such as adenosine-thioether derivatives (e.g., SARS-CoV-2 Nsp14 methyltransferase inhibitors) . Its molecular weight is 272.96 Da, with an InChIKey of AJAFGSCUXQKJRK-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAFGSCUXQKJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539430
Record name Methyl 5-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88071-91-4
Record name Methyl 5-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(bromomethyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-nitrobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-2-nitrobenzoate depends on its chemical reactivity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The molecular targets and pathways involved are specific to the derivatives formed and their intended applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

Methyl 5-(bromomethyl)-2-nitrobenzoate is distinguished by the ortho positioning of the nitro group (position 2) relative to the ester moiety (position 1) and the meta bromomethyl group (position 5). This arrangement contrasts with analogs such as:

  • Methyl 2-nitrobenzoate (M2NB) : Lacks the bromomethyl group, reducing its utility in nucleophilic substitution reactions .
  • Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (bifenox): Features a dichlorophenoxy group at position 5 instead of bromomethyl. Bifenox is a commercial herbicide with a melting point of 85°C and density of 1.155 g/cm³, highlighting how bulky substituents enhance agrochemical activity .
  • Methyl 5-bromo-2-methyl-3-nitrobenzoate : Substitutes bromine at position 5 and places the nitro group at position 3, altering electronic effects and reactivity patterns .

Physical and Environmental Properties

Limited data exist for this compound’s physical properties, but comparisons can be drawn with bifenox (C₁₄H₉Cl₂NO₅), which has a higher molecular weight (342.13 Da) and significant herbicidal persistence due to its chlorine substituents . Bromine’s higher molar volume compared to chlorine may influence solubility and environmental fate, though quantitative structure-activity relationship (QSAR) studies are needed.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (Da) Melting Point (°C) Density (g/cm³) Key Applications
This compound -NO₂ (2), -CH₂Br (5), -COOCH₃ (1) 272.96 N/A N/A Synthetic intermediate
Bifenox -NO₂ (2), -O(2,4-Cl₂Ph) (5) 342.13 85 1.155 Herbicide
Methyl 2-nitrobenzoate (M2NB) -NO₂ (2), -COOCH₃ (1) 181.15 N/A N/A Electrophilic substitution studies
Methyl 5-bromo-2-methyl-3-nitrobenzoate -NO₂ (3), -Br (5), -CH₃ (2) 274.08 N/A N/A Patent activity (290 filings)

Biological Activity

Methyl 5-(bromomethyl)-2-nitrobenzoate is a nitro-containing compound that has garnered attention for its potential biological activities. The compound's structure includes a bromomethyl group, which is known for its electrophilic properties, allowing it to interact with various biological molecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. This property enables it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to significant modifications in enzyme activity and protein function. Such interactions can influence critical cellular processes, including:

  • Cell Signaling Pathways : The compound may alter the activity of key signaling proteins, impacting cellular responses.
  • Gene Expression : By modifying transcription factors and other regulatory proteins, it can affect gene expression patterns.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility and stability in various environments. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and efficacy. Studies suggest that the compound's solubility properties are modulated by the organic groups attached to its structure, which can also dictate its bioavailability and distribution within biological systems.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Nitro-containing compounds are often effective against various microorganisms. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death .
  • Antineoplastic Potential : Similar compounds have shown promise in cancer therapy by targeting folate metabolism pathways, suggesting that this compound may have similar applications in oncology.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory processes, potentially serving as a multi-target lead compound for therapeutic development .

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

  • Antimicrobial Activity Study : A study highlighted the effectiveness of nitro derivatives in treating infections caused by resistant strains of bacteria. The research showed that compounds with a nitro group were essential for antimicrobial efficacy, emphasizing the role of structural components in their action .
  • Cancer Research : Investigations into structurally similar compounds revealed their ability to inhibit tumor growth through mechanisms involving alkylation and enzyme modulation. This suggests that this compound may also possess similar anticancer properties.
  • Enzyme Interaction Analysis : A detailed analysis using high-performance liquid chromatography (HPLC) demonstrated the interactions between this compound and various enzymes, providing insights into its potential as an enzyme inhibitor .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameBiological ActivityMechanism of Action
Methyl 4-(bromomethyl)-2-nitrobenzoateAntitumor, antimicrobialAlkylation of DNA and proteins
Methyl 2-(bromomethyl)-6-nitrobenzoateGenotoxic impurity detectionCovalent binding to nucleophiles
Nitroimidazole derivativesAntimicrobial, antiprotozoalReduction leading to toxic intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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